molecular formula C18H13FN4O4 B2374154 N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1203069-06-0

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No. B2374154
CAS RN: 1203069-06-0
M. Wt: 368.324
InChI Key: XLBCOVHWEGOYPV-UHFFFAOYSA-N
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Description

N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H13FN4O4 and its molecular weight is 368.324. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticonvulsant Activities

Research into similar compounds, such as alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlights their anticonvulsant properties. Studies demonstrated that certain derivatives displayed significant protection against seizures in animal models, comparable to phenytoin, a commonly used anticonvulsant drug. This suggests the compound could have potential applications in the development of new anticonvulsant medications (H. Kohn et al., 1993).

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

Another study explored the spectroscopic and quantum mechanical properties of benzothiazolinone acetamide analogs. These compounds showed promising light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking studies also suggested interactions with biological targets, such as Cyclooxygenase 1 (COX1), indicating potential biomedical applications (Y. Mary et al., 2020).

Antifungal and Apoptotic Effects

Research into triazole-oxadiazole compounds revealed potent antifungal effects against various Candida species. These compounds were not only effective in inhibiting fungal growth but also demonstrated apoptotic effects on Candida cells, suggesting potential use in antifungal therapies (B. Çavușoğlu et al., 2018).

Antimicrobial Properties

A study on 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, modified with different phenyl acetamide derivatives possessing fluorine atoms, demonstrated significant antimicrobial properties. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating the potential for development into new antimicrobial agents (K. Parikh & D. Joshi, 2014).

properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O4/c19-12-7-5-11(6-8-12)9-16-21-22-17(27-16)20-15(24)10-23-13-3-1-2-4-14(13)26-18(23)25/h1-8H,9-10H2,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBCOVHWEGOYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=NN=C(O3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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